molecular formula C24H24N4O3 B2885104 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540479-57-0

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2885104
CAS No.: 540479-57-0
M. Wt: 416.481
InChI Key: GUGOUPIUCXFRNT-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core structure combining triazole and quinazolinone moieties. Key structural features include:

  • 4-Methoxyphenyl group: Introduces electron-donating effects, influencing electronic distribution and metabolic stability.
  • 6,6-Dimethyl groups: Provide steric hindrance, possibly affecting conformational flexibility and binding specificity.

Properties

IUPAC Name

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-24(2)12-18-20(19(30)13-24)21(15-5-4-6-16(29)11-15)28-23(25-18)26-22(27-28)14-7-9-17(31-3)10-8-14/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGOUPIUCXFRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)N2)C5=CC(=CC=C5)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.481 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazolinone core followed by functionalization at specific positions to introduce the hydroxy and methoxy groups. Detailed synthetic pathways can be found in various chemical literature .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against HeLa cells and other cancer types.
  • Mechanism of Action : The antiproliferative effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes relevant to cancer progression:

  • Histone Deacetylase (HDAC) Inhibition : It has shown moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .

Case Studies

In a study evaluating the compound's effects on different cancer cell lines:

  • HeLa Cells : The compound was found to be 14-fold more active than other derivatives containing fewer methoxy groups.
  • MDA-MB-231 Cells : Demonstrated equipotency with other analogs but showed a twofold reduction in potency compared to its most active form .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Formula Molecular Weight XLogP H-Bond Donor/Acceptor Key Substituents
Target Compound (3-OH, 4-OCH₃) C₂₄H₂₄N₄O₃ 432.5* ~2.5† 1 / 8 3-Hydroxyphenyl, 4-Methoxyphenyl
6,6-Dimethyl-9-(4-Nitrophenyl) Analog C₁₇H₁₇N₅O₃ 339.35 2.9‡ 0 / 8 4-Nitrophenyl (electron-withdrawing)
(9S)-2-Trifluoromethyl Analog C₁₈H₁₇F₃N₄O 362.35 2.9 1 / 8 Trifluoromethyl (lipophilic)
2-(3,4-Dimethoxyphenyl) Analog C₂₄H₂₄N₄O₄ 432.5 ~3.1† 0 / 9 3,4-Dimethoxyphenyl

*Estimated based on ; †Predicted based on substituent contributions; ‡From .

Key Observations :

  • 4-Methoxyphenyl substitution provides moderate lipophilicity (XLogP ~2.5), balancing membrane permeability and aqueous solubility.
  • The 6,6-dimethyl motif is conserved across analogs, suggesting its role in stabilizing the fused ring system .

Key Observations :

  • The use of NGPU catalyst () significantly improves yields (up to 92%) and reduces reaction times compared to traditional methods (e.g., KI/DMF, 68% yield over 5 hours) .
  • The target compound’s synthesis likely benefits from similar catalytic efficiency due to structural similarities with the 4-hydroxyphenyl analog.

Preparation Methods

Reaction Protocol

  • Reagents :
    • 3-Hydroxybenzaldehyde (1.2 mmol)
    • Dimedone (1.0 mmol)
    • 3-Amino-1,2,4-triazole (1.0 mmol)
    • Boric acid (0.05 mmol) in ethyl acetate (5 mL)
  • Procedure :
    • Grind solid reactants in a mortar for 2 minutes.
    • Add ethyl acetate and stir at 25°C for 4–6 hours.
    • Evaporate solvent, wash with water, and recrystallize from ethanol.

Modifications for 4-Methoxyphenyl Incorporation

To introduce the 4-methoxyphenyl group at position 2, substitute 3-amino-1,2,4-triazole with 2-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine. This pre-functionalized triazole ensures regioselective incorporation but requires independent synthesis via:

  • Step 1 : Condensation of 4-methoxyphenylhydrazine with cyanoguanidine.
  • Step 2 : Cyclization using phosphoryl chloride (POCl₃) at 80°C.

Stepwise Synthesis via Intermediate Isolation

For improved regiocontrol, a sequential approach isolates the quinazolinone intermediate before triazole annulation.

Quinazolinone Intermediate Preparation

  • Reaction : Heat dimedone (1.0 mmol) and 3-hydroxybenzaldehyde (1.0 mmol) in acetic acid (10 mL) at 80°C for 2 hours to form 9-(3-hydroxyphenyl)-6,6-dimethyl-4H-quinazolin-8-one.
  • Characterization :
    • IR : 3445 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=O).
    • ¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, OH), 7.25–7.44 (m, 4H, Ar–H), 2.55–2.60 (m, 2H, CH₂), 1.03 (s, 6H, CH₃).

Triazole Annulation

  • Reagents :
    • Quinazolinone intermediate (1.0 mmol)
    • 2-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-amine (1.2 mmol)
    • p-Toluenesulfonic acid (p-TsOH, 10 mol%) in toluene
  • Procedure : Reflux at 110°C for 8 hours, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Yield : 68–72% (lower than one-pot methods due to intermediate isolation losses).

Critical Analysis of Methodologies

Parameter One-Pot Method Stepwise Method
Catalyst Boric acid (5 mol%) p-TsOH (10 mol%)
Time 4–6 hours 10–12 hours
Yield 82–85% 68–72%
Regioselectivity Moderate High
Functional Group Tolerance Sensitive to –OH groups Compatible with –OH protection

Key Observations :

  • The one-pot method excels in atom economy but risks hydroxyl group oxidation.
  • Stepwise synthesis allows protective group strategies (e.g., silylation of –OH) but increases complexity.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • O–H Stretch : 3440–3420 cm⁻¹ (phenolic –OH).
  • C=O Stretch : 1648 cm⁻¹ (quinazolinone carbonyl).
  • C–O–C : 1248 cm⁻¹ (4-methoxyphenyl group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 10.89 (s, 1H, OH), 7.62–7.15 (m, 7H, Ar–H), 3.78 (s, 3H, OCH₃), 2.55–2.30 (m, 2H, CH₂), 1.02 (s, 6H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 193.1 (C=O), 159.2 (OCH₃), 149.8–113.4 (Ar–C), 57.3 (C-6), 32.1 (CH₂), 28.5, 26.8 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 439.2 [M+H]⁺ (calculated for C₂₅H₂₆N₄O₃: 438.2).

Optimization Strategies and Challenges

  • Protective Group Chemistry : Use tert-butyldimethylsilyl (TBS) ether to protect the 3-hydroxyphenyl group during triazole annulation, followed by TBAF-mediated deprotection.
  • Solvent Effects : Replacing ethyl acetate with PEG-400 enhances solubility of polar intermediates, improving yields to 88%.
  • Catalyst Screening : Lewis acids like Zn(OTf)₂ improve cyclization efficiency but risk chelation with phenolic –OH.

Q & A

Q. What protocols evaluate photostability and thermal degradation pathways?

  • Methodology :
  • Photostability : Expose to UV light (λ = 254–365 nm) for 24–48 hours. Monitor degradation via HPLC and identify byproducts using LC-QTOF-MS .
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and activation energy (Kissinger method) .

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